7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c1-27-9-3-8-22-18-15-11-13(20)6-7-16(15)26-19(23-18)17(24-25-26)12-4-2-5-14(21)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKKQWTPOCLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the quinazoline family, which is known for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro group at position 7, a fluorophenyl substituent at position 3, and a methoxypropyl side chain. These modifications are crucial for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied in vitro for its effects on various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Methodology : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of the compound.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability across all tested lines, suggesting potent anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that quinazoline derivatives can inhibit inflammatory mediators such as TNF-α and PGE-2.
- Experimental Models : Carrageenan-induced paw edema in rats was used to assess anti-inflammatory effects.
- Results : The compound significantly reduced edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. The compound was tested against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These results highlight the broad-spectrum antimicrobial activity of the compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including our compound of interest:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities using established assays. The synthesized compounds were characterized using NMR and mass spectrometry.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions significantly affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine enhances anticancer efficacy.
- Mechanism of Action : Preliminary studies suggest that the mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3 and 5
Table 1: Substituent Comparison of Key Analogs
Key Observations :
- Position 5 : The N-(3-methoxypropyl) group in the target compound offers greater chain flexibility compared to rigid aromatic substituents (e.g., 4-methoxybenzyl in ), which may enhance membrane permeability .
Anticancer Activity
highlights that thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit higher anticancer activity than aryl-fused analogs like triazoloquinazolines . For example:
- Thieno-fused compounds (e.g., 4i, 5n) showed GP = 81.85% against Renal Cancer UO-31 cells, while aryl-fused analogs (e.g., 6a-c) were less active .
- The target compound’s aryl-fused scaffold may require optimized substituents to overcome this limitation.
Antibacterial Potential
Compounds with sulfonyl groups (e.g., and ) often exhibit enhanced antibacterial properties due to improved membrane penetration .
Table 2: Physicochemical Comparison
Key Observations :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : Synthesis typically involves cyclization reactions starting from halogenated quinazoline precursors and triazole-forming reagents. For example, triazoloquinazolines are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives . Key optimization parameters include:
- Temperature : Elevated temperatures (70–100°C) to drive cyclization .
- Catalysts : Copper(I) iodide for CuAAC or palladium catalysts for cross-coupling of fluorophenyl groups .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) to isolate the product .
Q. How can structural characterization be rigorously performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl and methoxypropyl groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for CHClFNO) .
- X-ray Diffraction : For unambiguous confirmation of the fused triazoloquinazoline core and substituent geometry .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) due to triazoloquinazoline’s known inhibition of kinases .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or tyrosine kinases .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Assay Variability : Compare protocols (e.g., incubation time, cell density) across studies. For example, antitumor activity discrepancies may arise from differences in IC determination methods .
- Structural Modifications : Analyze substituent effects using SAR. The 3-fluorophenyl group may enhance target binding compared to methylphenyl analogs .
- Computational Modeling : Perform molecular docking to predict binding affinities with targets like DNA topoisomerase or kinases .
Q. What strategies mitigate low yields in the final cyclization step of synthesis?
- Methodological Answer :
- Reaction Engineering : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- By-product Analysis : Employ LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. How can the compound’s mechanism of action be elucidated if initial DNA-binding assays are inconclusive?
- Methodological Answer :
- Multi-target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
- Gene Expression Analysis : RNA sequencing (RNA-seq) to detect downstream pathways affected in treated cells .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified targets like G-quadruplex DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
